molecular formula C17H18N2O B5682471 2-METHYL-1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE

2-METHYL-1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE

Cat. No.: B5682471
M. Wt: 266.34 g/mol
InChI Key: LZHVORBBGKJMJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-METHYL-1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse applications in medicinal chemistry, particularly as pharmacophores in drug design. This compound features a benzodiazole core substituted with a 2-methyl group and a 2-(2-methylphenoxy)ethyl side chain, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE typically involves multi-step organic reactions. One common method is the condensation of 2-methylphenol with 2-chloroethylamine to form 2-(2-methylphenoxy)ethylamine. This intermediate is then reacted with o-phenylenediamine under acidic conditions to yield the desired benzodiazole compound .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

2-METHYL-1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-METHYL-1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-METHYL-1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction pathways, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    2-METHYL-1-[2-(2-METHYLPHENOXY)ETHYL]-1H-BENZIMIDAZOLE: Similar structure but with a benzimidazole core.

    2-METHYL-1-[2-(2-METHYLPHENOXY)ETHYL]-1H-INDOLE: Features an indole core instead of a benzodiazole.

    2-METHYL-1-[2-(2-METHYLPHENOXY)ETHYL]-1H-QUINOLINE: Contains a quinoline core, offering different chemical properties.

Uniqueness

What sets 2-METHYL-1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE apart is its unique combination of a benzodiazole core with a 2-(2-methylphenoxy)ethyl side chain. This structure imparts specific electronic and steric properties, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

2-methyl-1-[2-(2-methylphenoxy)ethyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c1-13-7-3-6-10-17(13)20-12-11-19-14(2)18-15-8-4-5-9-16(15)19/h3-10H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZHVORBBGKJMJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCN2C(=NC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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